Calcium octadecyl adipate

Description

Contextualization within Calcium Carboxylate Chemistry

| Interaction Mode | Description | Typical Ca--O-C Angle |

|---|---|---|

| Unidentate | Ca2+ ion binds to only one carboxylate oxygen. | 110-140° or 150-170° |

| Bidentate (Chelating) | Ca2+ ion is bound by both oxygen atoms of the carboxylate group. | ~90° |

Data sourced from a review of crystalline complexes. iucr.org

Significance of Long-Chain Aliphatic Dicarboxylate Derivatives

The "adipate" portion of the compound's name signifies its origin from adipic acid, a six-carbon α,ω-dicarboxylic acid. mychem.ir Derivatives of long-chain aliphatic dicarboxylic acids are crucial building blocks in polymer chemistry. magtech.com.cnfraunhofer.de These molecules, possessing a carboxyl group at each end of a lengthy methylene (B1212753) sequence, are precursors for synthesizing a variety of high-performance materials, including specialty polyamides (nylons) and polyesters. magtech.com.cnresearchgate.net The presence of long methylene chains, such as the octadecyl group in calcium octadecyl adipate (B1204190), imparts superior properties to the resulting materials compared to those derived from short-chain dicarboxylic acids. magtech.com.cn These properties can include enhanced flexibility, thermal stability, and hydrophobicity. The use of long-chain diacids and their derivatives is a key strategy in developing advanced polymers for engineering, automotive, and industrial applications. magtech.com.cnrsc.org Research continues to explore new synthetic routes, including biotechnological methods, to produce these valuable long-chain chemical structures from renewable resources. fraunhofer.demdpi.com

Research Trajectories of Calcium Salts of Fatty Acids and Esters

The research landscape for calcium salts of fatty acids and their esters is diverse, extending from material science to agricultural applications. In polymer science, these compounds are primarily investigated for their role as additives. For instance, calcium octadecyl adipate functions as a heat stabilizer and antifogging agent in polyvinyl chloride (PVC) formulations. ontosight.ai The long, non-polar octadecyl chain enhances its compatibility with the polymer matrix, while the polar calcium carboxylate portion provides the stabilizing function. ontosight.ai Broader research into calcium salts of various fatty acids shows their utility in modifying the physical properties of materials. mdpi.com In other scientific fields, such as animal nutrition, calcium salts of fatty acids are studied to alter the fatty acid composition of milk in dairy cattle. nih.govscirp.org The general principle involves the calcium salt protecting the fatty acid from modification in one environment (e.g., the rumen) to be released in another (e.g., the abomasum). scirp.org This highlights a recurring research theme: the use of calcium salt formation as a method to control the delivery and reactivity of fatty acids and their derivatives in various systems.

Properties

CAS No. |

94109-12-3 |

|---|---|

Molecular Formula |

C48H90CaO8 |

Molecular Weight |

835.3 g/mol |

IUPAC Name |

calcium;6-octadecoxy-6-oxohexanoate |

InChI |

InChI=1S/2C24H46O4.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24(27)21-18-17-20-23(25)26;/h2*2-22H2,1H3,(H,25,26);/q;;+2/p-2 |

InChI Key |

MHWFJVAQXWALEI-UHFFFAOYSA-L |

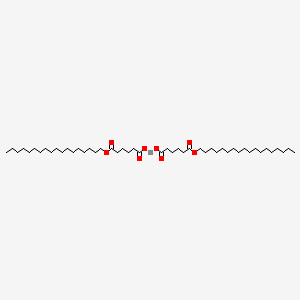

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Advanced Spectroscopic and Microscopic Characterization of Calcium Octadecyl Adipate

Vibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies the functional groups within calcium octadecyl adipate (B1204190) by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The coordination of the adipate's carboxylate groups with the calcium ion, along with the vibrations of the long octadecyl hydrocarbon chain, results in a characteristic spectrum.

The most prominent features in the FT-IR spectrum are the strong absorption bands from the carboxylate anions (COO⁻). The asymmetric stretching vibration appears as a strong band in the region of 1540-1610 cm⁻¹, while the symmetric stretching vibration is observed around 1410-1450 cm⁻¹. The large separation between these two wavenumbers is indicative of the bidentate coordination of the carboxylate groups to the calcium cation.

The long octadecyl and adipate alkyl chains contribute significantly to the spectrum, with multiple bands in the 2800-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) groups are typically observed near 2920 cm⁻¹ and 2850 cm⁻¹, respectively. These bands are particularly intense due to the large number of methylene units in the octadecyl chain. Other vibrations, such as the scissoring, rocking, and twisting of the methylene groups, produce a series of smaller peaks in the fingerprint region (below 1500 cm⁻¹).

Interactive Data Table: FT-IR Peak Assignments for Calcium Octadecyl Adipate

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

| ~2920 | Asymmetric C-H Stretching | -CH₂- | Strong |

| ~2850 | Symmetric C-H Stretching | -CH₂- | Strong |

| 1540-1610 | Asymmetric COO⁻ Stretching | Carboxylate | Strong |

| 1410-1450 | Symmetric COO⁻ Stretching | Carboxylate | Strong |

| ~1465 | -CH₂- Scissoring (Bending) | Methylene Group | Medium |

| ~720 | -CH₂- Rocking | Methylene Group | Medium |

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy provides complementary information to FT-IR analysis. It is particularly sensitive to non-polar, symmetric vibrations, making it ideal for studying the carbon backbone of the octadecyl and adipate moieties. The symmetric stretching of the carboxylate group, which also appears in the IR spectrum, gives rise to a strong Raman band, typically found between 1380 and 1440 cm⁻¹. mdpi.com

The carbon-carbon (C-C) stretching vibrations of the long alkyl chains produce a series of well-defined peaks in the 1000-1200 cm⁻¹ region. The intensity and position of these bands can provide insights into the conformational order of the octadecyl chain. A highly ordered, all-trans conformation results in sharper and more intense peaks, whereas conformational disorder (gauche defects) leads to peak broadening. The C-H stretching region (2800-3000 cm⁻¹) in the Raman spectrum is also prominent, mirroring the data obtained from FT-IR.

Interactive Data Table: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group | Relative Intensity |

| 2800-3000 | C-H Stretching | -CH₂-, -CH₃ | Strong |

| 1380-1440 | Symmetric COO⁻ Stretching | Carboxylate | Strong |

| ~1295 | -CH₂- Twisting | Methylene Group | Medium |

| ~1130 | Symmetric C-C Stretching | Alkyl Backbone | Medium |

| ~1060 | Asymmetric C-C Stretching | Alkyl Backbone | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for obtaining detailed atomic-level information about the structure and dynamics of solid materials like this compound.

Solid-State Carbon-13 (¹³C) NMR for Molecular Mobility

Solid-state ¹³C NMR provides precise information about the different carbon environments within the this compound molecule. The spectrum displays distinct resonances for the carboxylate carbons, the various methylene carbons in both the adipate and octadecyl chains, and the terminal methyl carbon of the octadecyl group.

The carboxylate carbon (COO⁻) typically resonates in the downfield region of the spectrum, around 182-185 ppm. researchgate.net The carbons of the adipate moiety can be distinguished from those of the octadecyl chain. The α- and β-carbons of the adipate backbone appear at approximately 35 ppm and 24 ppm, respectively. researchgate.net

The long octadecyl chain produces a series of overlapping signals corresponding to the methylene (-CH₂) groups. A key feature is a very intense peak around 33 ppm, which is characteristic of the inner methylene carbons in a crystalline, all-trans conformation. researchgate.net The presence of gauche conformations, indicating higher molecular mobility or amorphous regions, would lead to the appearance of signals at a slightly higher field, around 30 ppm. researchgate.net The chemical shifts of the terminal carbons of the octadecyl chain (C1, C2, C17, C18) are distinct from the inner carbons due to end-group effects. The terminal methyl (-CH₃) carbon, for instance, typically appears at the highest field, around 14 ppm.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (ppm) | Carbon Environment | Moiety |

| 182-185 | Carboxylate Carbon (-COO⁻) | Adipate |

| ~35 | α-Methylene Carbon (to COO⁻) | Adipate |

| ~33 | Internal Methylene Carbons (-CH₂-) in trans conformation | Octadecyl |

| ~30 | Internal Methylene Carbons (-CH₂-) in gauche conformation | Octadecyl |

| ~24 | β-Methylene Carbon | Adipate |

| ~23 | Methylene Carbon adjacent to terminal methyl | Octadecyl |

| ~14 | Terminal Methyl Carbon (-CH₃) | Octadecyl |

X-ray Diffraction (XRD) for Crystalline and Amorphous Phase Analysis

Powder X-ray Diffraction for Bulk Crystallinity and Unit Cell Parameters

Powder X-ray diffraction (PXRD) patterns of long-chain carboxylate salts like this compound reveal their semi-crystalline nature. These compounds typically adopt a layered structure, where planes of calcium carboxylate headgroups are separated by the interdigitated octadecyl chains. researchgate.net

This layered arrangement gives rise to a characteristic series of sharp, intense diffraction peaks at low 2θ angles. researchgate.net These peaks correspond to the (00l) reflections and are indicative of the long-range order associated with the chain packing. The d-spacing calculated from the primary (001) peak corresponds to the lamellar repeat distance, which is related to the length of the molecule.

At higher 2θ angles, a broader, more diffuse signal, often referred to as an amorphous halo, may be observed. This feature arises from the less-ordered or amorphous components of the material. The combination of sharp, low-angle peaks and a broad halo confirms the semi-crystalline nature of the compound. For analogous long-chain calcium carboxylates, a monoclinic unit cell is often observed, where the unit cell parameter in the long-chain direction increases with the length of the alkyl chain, while the other parameters remain relatively constant. researchgate.net

Interactive Data Table: Representative Powder XRD Peaks for a Layered Long-Chain Salt

| 2θ Angle (°) | d-spacing (Å) | Miller Index (hkl) | Interpretation |

| Low (~2-3) | High (~44-29) | (001) | Primary lamellar repeat distance |

| Low (~4-6) | Medium (~22-15) | (002) | Second-order reflection of the lamellar spacing |

| Low (~6-9) | Lower (~15-10) | (003) | Third-order reflection of the lamellar spacing |

| High (~21) | ~4.2 | (110) | Short-range order (side-to-side packing of chains) |

| Broad | N/A | N/A | Amorphous or disordered regions |

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Organization

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structural organization of materials, providing insights into features ranging from 1 to 100 nanometers. For this compound, which consists of a calcium ion complexed with two carboxylate chains each composed of an octadecyl group and an adipate moiety, SAXS can reveal how these molecules arrange themselves in the solid state or in solution.

In the solid state, long-chain calcium carboxylates, such as calcium stearate (B1226849), are known to form well-defined lamellar or bilayer structures. bohrium.comrsc.org These structures arise from the segregation of the polar carboxylate head groups, which coordinate with the calcium ions, and the nonpolar octadecyl hydrocarbon tails. SAXS patterns of such materials typically exhibit a series of sharp diffraction peaks at low scattering angles (small q values, where q is the scattering vector). These peaks correspond to the repeating distance of the lamellar layers, often referred to as the long period. For instance, studies on precipitated calcium stearate have revealed bilayer distances of approximately 4.8 nm. scispace.com It is anticipated that this compound would exhibit similar lamellar packing, with the precise long period being dependent on the full extension length of the octadecyl adipate chain and the tilt angle of the chains relative to the lamellar plane.

In solution, if dispersed under appropriate conditions, molecules like this compound could form micelles or other aggregate structures. The hydrophilic calcium carboxylate portion would form the core or surface of these aggregates, with the hydrophobic octadecyl tails extending outwards or into a non-polar medium. SAXS is an ideal technique for determining the size, shape, and aggregation number of such micelles. walshmedicalmedia.comresearchgate.net Analysis of the scattering data from a solution of this compound could, for example, be fitted to models for spherical, ellipsoidal, or cylindrical micelles, providing detailed structural parameters. researchgate.net

| Parameter | Expected Value/Information | Basis of Expectation |

| Solid-State Structure | Lamellar or bilayer | Analogy with long-chain calcium carboxylates like calcium stearate bohrium.comrsc.org |

| Lamellar Spacing | Dependent on chain length and tilt | Determined from the position of SAXS diffraction peaks scispace.com |

| Solution Structure | Micellar (e.g., spherical, ellipsoidal) | Behavior of dianionic surfactants in solution walshmedicalmedia.comresearchgate.net |

| Micelle Dimensions | Nanometer scale | Derived from fitting SAXS data to core-shell models researchgate.net |

Electron Microscopy for Morphology and Microstructure Characterization

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at high resolution. Scanning Electron Microscopy (SEM) provides information on the surface topography and particle shape, while Transmission Electron Microscopy (TEM) allows for the characterization of internal structures and nanoparticles.

For example, precipitated calcium stearate has been observed to have a lamellar (plate-like) crystal morphology with an average particle size of around 600 nm. scispace.comresearchgate.net Other studies on calcium salts of long-chain carboxylic acids have reported branched, round cluster shapes. koreascience.kr The specific morphology of this compound would be influenced by the synthesis and processing conditions, such as precipitation rate, temperature, and solvent system. SEM images would be crucial for understanding how these conditions affect the resulting particle structure, which in turn can influence the material's bulk properties like flowability and dispersibility.

| Morphological Feature | Potential Observation for this compound | Analogous Compound |

| Particle Shape | Lamellar, flake-like, branched clusters, or irregular aggregates | Calcium Stearate, other Calcium Carboxylates researchgate.netkoreascience.kr |

| Particle Size | Sub-micron to several microns | Calcium Stearate (e.g., ~600 nm) scispace.com |

| Surface Texture | Smooth plates or rough, aggregated surfaces | Varies with synthesis method researchgate.net |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is the preferred method for characterizing materials at the nanoscale. nanocomposix.com If this compound were synthesized as nanoparticles, for instance, in a core-shell configuration or as part of a nanocomposite, TEM would be essential for their detailed analysis. researchgate.net

TEM can provide direct measurements of nanoparticle size, size distribution, and shape. nanocomposix.com For core-shell nanoparticles, where a core of one material is coated with a shell of another, TEM can visualize the distinct core and shell, allowing for measurement of the shell thickness. researchgate.net For example, if this compound were used to form a shell around a core nanoparticle, TEM would confirm the uniformity and completeness of the coating. nih.gov High-Resolution TEM (HRTEM) can even reveal the crystalline lattice of the material, providing information about its crystal structure and defects. azonano.com Furthermore, selected area electron diffraction (SAED) patterns obtained in the TEM can be used to determine the crystalline nature of the nanoparticles. youtube.com

| Nanoparticle Parameter | Information Provided by TEM |

| Size and Distribution | Direct measurement of individual particle diameters |

| Morphology | Visualization of shape (e.g., spherical, rod-like) |

| Core-Shell Structure | Imaging of core and shell, measurement of shell thickness researchgate.net |

| Crystallinity | Lattice fringe imaging (HRTEM), diffraction patterns (SAED) youtube.com |

Surface Compositional Analysis

Surface-sensitive techniques are critical for determining the elemental composition and chemical states of the outermost layers of a material. X-ray Photoelectron Spectroscopy (XPS) provides detailed chemical state information, while Energy-Dispersive X-ray Spectroscopy (EDS) is used for elemental mapping.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For this compound, XPS would be used to confirm the presence of calcium, oxygen, and carbon, and to provide information about their chemical bonding environments.

The XPS spectrum of this compound would exhibit characteristic peaks for Ca, C, and O. The binding energy of the Ca 2p peak can provide information about the oxidation state of the calcium, which is expected to be +2. The Ca 2p spectrum typically shows two spin-orbit split components, Ca 2p3/2 and Ca 2p1/2. xpsfitting.com The C 1s spectrum would be more complex, with multiple components corresponding to the different types of carbon atoms in the octadecyl adipate chain: the aliphatic carbons of the octadecyl group, and the carboxylate carbons. The O 1s spectrum would primarily show a peak corresponding to the oxygen atoms in the carboxylate groups. The relative atomic concentrations of these elements can be determined from the areas of their respective XPS peaks, allowing for a verification of the stoichiometry of the compound at the surface. The length of the alkyl chain can also influence the binding energies of the carbon atoms. osti.gov

| Element | XPS Peak | Expected Chemical State Information |

| Calcium | Ca 2p | Oxidation state (+2), binding to carboxylate researchgate.net |

| Carbon | C 1s | Differentiation between aliphatic (-CH2-) and carboxylate (-COO-) carbons |

| Oxygen | O 1s | Identification of carboxylate oxygens |

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. semanticscholar.org It is often coupled with scanning electron microscopy (SEM-EDS). When the sample is bombarded by the electron beam of the SEM, atoms emit characteristic X-rays. The EDS detector measures the energy and intensity of these X-rays to identify the elements present and their relative abundance.

For a sample of this compound, an EDS spectrum would show peaks corresponding to calcium, carbon, and oxygen. researchgate.net This provides a rapid qualitative and semi-quantitative analysis of the elemental composition. A key advantage of EDS is its ability to perform elemental mapping. researchgate.net By scanning the electron beam across an area of the sample, an EDS map can be generated that shows the spatial distribution of each element. thermofisher.com For particles of this compound, EDS mapping would be expected to show a uniform and co-located distribution of calcium, carbon, and oxygen, confirming the homogeneity of the compound. If impurities or other phases were present, EDS mapping could identify their location and composition. mdpi.com

| Analysis Type | Information Obtained for this compound |

| Point Analysis | Elemental composition (Ca, C, O) at a specific location |

| Elemental Mapping | Spatial distribution of Ca, C, and O across the sample surface researchgate.net |

| Quantitative Analysis | Relative atomic percentages of Ca, C, and O |

Thermal Analysis Techniques

The following sections outline the principles of these analytical techniques and discuss the expected, theoretical thermal behavior of this compound based on the analysis of similar long-chain and dicarboxylic acid calcium salts. It is crucial to note that the information provided is based on scientific principles and data from analogous compounds, and not on direct experimental measurements of this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Heat Capacity

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions.

Without experimental data, a specific data table for the thermal transitions of this compound cannot be constructed. However, a hypothetical table based on expected transitions is presented below for illustrative purposes.

Hypothetical DSC Data for this compound

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting of Octadecyl Chains | Data Not Available | Data Not Available | Data Not Available |

| Decomposition Onset | Data Not Available | Data Not Available | Data Not Available |

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which the material decomposes and the corresponding mass losses.

In a TGA experiment, this compound would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve would likely show distinct stages of mass loss. The initial mass loss, if any, could be attributed to the loss of absorbed water or residual solvent. At higher temperatures, the organic components of the molecule, the octadecyl and adipate groups, would begin to decompose. Studies on other calcium carboxylates suggest that the final decomposition product at high temperatures is often calcium carbonate, which itself decomposes at even higher temperatures to calcium oxide.

The thermal stability of this compound would be indicated by the onset temperature of decomposition. The long aliphatic octadecyl chain and the adipate structure would influence this stability. A detailed analysis of the TGA curve would provide information on the decomposition pathway and the stoichiometry of the decomposition reactions.

As with the DSC data, specific experimental TGA data for this compound is not available in the reviewed literature. A representative data table illustrating the type of information that would be obtained from a TGA experiment is provided below.

Hypothetical TGA Data for this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragment |

|---|---|---|---|

| Initial Mass Loss | Data Not Available | Data Not Available | Volatiles/Water |

| Main Decomposition | Data Not Available | Data Not Available | Organic Moieties |

| Final Residue Formation | Data Not Available | Data Not Available | Calcium Carbonate/Oxide |

It is important to reiterate that the discussions and tables presented in this article are based on the established principles of thermal analysis and comparative data from structurally related compounds. Definitive and scientifically accurate data for this compound can only be obtained through direct experimental investigation using DSC and TGA instrumentation.

Interfacial Phenomena and Surface Science of Calcium Octadecyl Adipate

Adsorption Mechanisms on Inorganic Substrates

The adsorption of calcium octadecyl adipate (B1204190) onto inorganic substrates is primarily governed by the interaction between its polar carboxylate group and the surface chemistry of the substrate, complemented by the behavior of its long non-polar octadecyl chain.

The interaction of calcium octadecyl adipate with calcium carbonate (CaCO₃) surfaces is a key aspect of its function as a surface modifier. The hydrophilic surface of untreated calcium carbonate is often incompatible with non-polar polymer matrices. nih.gov Surface modification with amphiphilic molecules like this compound can render the surface hydrophobic, improving its dispersion and adhesion in composites. nih.govnih.gov

The primary mechanism of interaction is the chemisorption of the carboxylate head group onto the calcium ions present on the calcite surface. nih.gov This interaction is an electrostatically driven adsorption of the dissociated carboxylate anion onto the positively charged calcium sites on the CaCO₃ surface. nih.govresearchgate.net This forms a calcium carboxylate layer at the interface. nih.gov The long, non-polar octadecyl chains then orient away from the surface, creating a hydrophobic layer that effectively shields the hydrophilic calcium carbonate from the surrounding environment. nih.govnih.gov This self-assembled monolayer alters the surface energy of the calcium carbonate particles.

The packing density and organization of the adsorbed layer are crucial for the effectiveness of the surface modification. nih.gov At optimal concentrations, a well-ordered monolayer with the hydrocarbon chains oriented nearly perpendicular to the surface can be achieved. nih.gov

The function of this compound in this context is twofold. Firstly, the carboxylate group provides a strong anchor to the filler surface, which may possess hydroxyl groups or other polar functionalities that can interact with the calcium salt. Secondly, the long octadecyl tail provides a non-polar interface that is compatible with the polymer matrix. This dual functionality is characteristic of non-coupling surface modifiers. scielo.org.za

By reducing the surface energy of the filler particles, this compound mitigates the tendency of the particles to agglomerate. nih.govonetunnel.org This leads to a more uniform dispersion of the filler within the polymer matrix, which is essential for achieving desired mechanical and physical properties in the final composite material. nih.govmdpi.com

Wetting Behavior and Contact Angle Measurements

The wetting behavior of a solid surface is quantified by the contact angle of a liquid droplet on it. A high contact angle indicates poor wetting (hydrophobicity), while a low contact angle signifies good wetting (hydrophilicity). The adsorption of this compound onto a hydrophilic surface, such as a pristine inorganic filler, is expected to significantly increase its water contact angle, transitioning it from hydrophilic to hydrophobic.

The table below presents illustrative data on how the water contact angle of a calcite surface can change upon modification with a long-chain carboxylic acid, which is analogous to the behavior expected for this compound.

| Surface Treatment | Typical Water Contact Angle (°) | Surface Character |

|---|---|---|

| Untreated Calcite | 20 - 40 | Hydrophilic |

| Calcite treated with a C18 Carboxylic Acid | > 100 | Hydrophobic |

This change in wettability is a direct consequence of the oriented monolayer of the amphiphile, with the hydrophobic octadecyl chains exposed at the surface. The length of the alkyl chain plays a significant role; longer chains generally lead to higher contact angles and a more pronounced hydrophobic character. researchgate.net

Colloidal Stability in Dispersions

The stability of colloidal dispersions, which are systems of fine particles suspended in a fluid, is crucial in many industrial applications. The tendency of particles to aggregate can be influenced by surface modifiers like this compound. The stability of a colloidal system is often assessed by measuring the zeta potential, which is an indicator of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. nih.gov

Calcium salts can influence the stability of emulsions and dispersions. nih.gov In aqueous systems, the adsorption of this compound onto particles can modify their surface charge. The dissociation of the calcium salt can lead to a complex interplay of ionic interactions at the particle-water interface. The presence of calcium ions can also lead to the collapse of certain polymer layers through the formation of calcium bridges, which can affect stability. nih.gov

In non-aqueous, non-polar media, such as in a polymer melt during composite processing, the hydrophobic tails of the adsorbed this compound provide steric hindrance. This steric barrier between particles prevents them from approaching each other too closely and aggregating due to van der Waals forces. This steric stabilization mechanism is crucial for maintaining a fine and uniform dispersion of filler particles.

The following table provides a conceptual overview of the effect of a surface modifier like this compound on the stability of a filler in different media.

| Dispersion Medium | Primary Stabilization Mechanism with this compound | Effect on Colloidal Stability |

|---|---|---|

| Aqueous | Electrostatic and Steric (complex, dependent on pH and ionic strength) | Can be enhanced or reduced depending on conditions |

| Non-polar Organic | Steric Hindrance | Generally enhanced |

Mechanisms of Interfacial Compatibility Enhancement in Composites

The performance of polymer composites is highly dependent on the quality of the interface between the polymer matrix and the filler particles. Poor interfacial adhesion can lead to premature failure of the material. This compound can act as an interfacial compatibilizer, improving the adhesion between inorganic fillers and a polymer matrix.

The primary mechanism for this enhancement is the transformation of the filler's surface from hydrophilic to organophilic. researchgate.net The long octadecyl chains of the this compound, anchored to the filler surface, can entangle with the polymer chains of the matrix. This creates a more gradual transition in properties from the rigid filler to the flexible polymer, reducing stress concentrations at the interface and allowing for more effective stress transfer from the matrix to the filler. nih.gov

By improving the wetting of the filler by the polymer melt during processing, this compound ensures a more intimate contact between the two phases, minimizing voids and defects at the interface that could act as failure initiation points. This improved interfacial bonding can lead to enhancements in the mechanical properties of the composite, such as tensile strength and impact resistance. nih.govnih.gov

Self-Assembly and Nanostructure Formation at Interfaces

The amphiphilic nature of this compound provides the potential for self-assembly into ordered nanostructures at interfaces. This behavior is driven by the tendency of the molecule to minimize the contact between its hydrophobic octadecyl tail and a polar medium (like water) and its polar carboxylate head with a non-polar medium.

At a water-air or water-oil interface, this compound molecules are expected to form a monolayer with their polar heads in the water and their hydrophobic tails extending into the air or oil phase. In aqueous solution, above a certain concentration (the critical micelle concentration), these molecules can self-assemble into micelles, which are spherical or cylindrical aggregates with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell.

The precipitation of long-chain calcium carboxylates from aqueous solutions is known to form lamellar, bilayer structures, with planes of calcium ions coordinated to the carboxylate groups. researchgate.net The formation of these ordered structures is a balance between hydration effects and hydrophobic interactions. researchgate.net While specific studies on the self-assembly of this compound are limited, the behavior of similar dicarboxylates suggests that they can form complex, ordered structures. For instance, dicarboxylate ions have been shown to incorporate into the layered structure of octacalcium phosphate, indicating a propensity for ordered arrangement at a molecular level. nih.gov The long octadecyl chain in this compound would likely enhance the tendency for self-assembly through van der Waals interactions between the chains, potentially leading to the formation of lamellar or other ordered nanostructures at interfaces.

Role of Calcium Octadecyl Adipate in Polymer and Material Science Research

Applications as a Specialty Additive in Polymer Systems

As a specialty additive, Calcium octadecyl adipate (B1204190) is investigated for its ability to modify the physical and chemical properties of polymers. Its efficacy stems from its amphiphilic nature, where the polar calcium adipate portion can interact with polar polymers or fillers, and the non-polar octadecyl chains can associate with non-polar polymer matrices. This dual characteristic is central to its function as a compatibilizer, rheological modifier, and nucleating agent.

Interfacial Compatibilizer in Polymer Blends and Composites

In immiscible polymer blends and composites, the interface between the different phases is often weak, leading to poor mechanical properties. Compatibilizers are crucial additives that locate at this interface, reducing interfacial tension and improving adhesion between the phases. Calcium octadecyl adipate is theorized to act as such an agent. The polar head (calcium adipate) can have an affinity for a more polar polymer or an inorganic filler, while the long, nonpolar octadecyl "tail" can entangle with or dissolve in a nonpolar polymer matrix. This molecular bridge enhances stress transfer between the phases, leading to a more stable morphology and improved material toughness.

Research in this area focuses on quantifying the reduction in the size of the dispersed phase in a polymer blend upon the addition of this compound, which is a key indicator of effective compatibilization.

Rheological Modifier for Polymer Melts

The processing of polymers is highly dependent on their flow behavior in the molten state, known as rheology. Additives that modify this behavior are essential for optimizing processing conditions and final product quality. This compound can function as a rheological modifier. Its long hydrocarbon chains can act as internal lubricants, potentially reducing the melt viscosity of the polymer and improving processability. Conversely, interactions between the calcium ions and polymer chains or other additives could lead to an increase in melt viscosity or elasticity, which can be beneficial in processes like extrusion and blow molding to prevent sagging.

Studies would typically involve measuring the complex viscosity, storage modulus (G'), and loss modulus (G'') of polymer melts containing varying concentrations of the additive to understand its precise effect on flow properties.

Nucleating Agent for Polymer Crystallization

The degree of crystallinity and the crystalline morphology significantly influence the mechanical, thermal, and optical properties of semi-crystalline polymers. Nucleating agents are substances that accelerate the crystallization process by providing sites for crystal initiation and growth. This compound has been explored for this role. It is believed that the additive can provide heterogeneous surfaces that lower the energy barrier for nucleation, leading to a faster crystallization rate and often a finer spherulitic structure. This can result in improved clarity, increased stiffness, and a higher heat distortion temperature in the final polymer product.

Differential Scanning Calorimetry (DSC) is a primary tool used to evaluate its effectiveness, measuring changes in the crystallization temperature (Tc) and the crystallization half-time.

Integration into Biodegradable Polymer Matrices (e.g., Poly(butylene adipate-co-terephthalate) - PBAT)

The growing demand for sustainable materials has spurred research into biodegradable polymers like Poly(butylene adipate-co-terephthalate) (PBAT). However, PBAT often requires modification to enhance its properties for specific applications. This compound is considered a potentially valuable additive for PBAT-based composites.

Influence on Polymer Crystallinity and Morphology

Research findings from studies on PBAT composites filled with modified calcium carbonate show that increased crystallinity can lead to better thermal stability and higher strength. For example, the crystallinity of PBAT composites was shown to increase from 26.98% to 33.39% with the addition of surface-modified calcium carbonate, demonstrating the potential for such additives to influence morphology.

Impact on Mechanical Performance of Composites

The mechanical properties of PBAT composites, such as tensile strength and elongation at break, are critical for their application in areas like packaging films. The addition of this compound can modify these properties. As a compatibilizer, it can improve the interfacial adhesion between the PBAT matrix and inorganic fillers (like calcium carbonate), which are often added to reduce cost and increase stiffness. Better adhesion allows for more effective stress transfer from the polymer matrix to the filler, which can enhance the composite's strength and toughness.

The table below illustrates the typical effect of adding a modified filler on the mechanical properties of PBAT composites, based on related research.

| Material Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Neat PBAT | 30.5 | 750 |

| PBAT + 30 wt.% Unmodified CaCO₃ | 22.1 | 350 |

| PBAT + 30 wt.% Surface-Modified CaCO₃ | 28.4 | 480 |

The plasticizing effect of the alkyl chains from a surface modifier can increase the interfacial bonding, leading to improved mechanical properties compared to composites with unmodified fillers.

Effects on Rheological Behavior of Polymer Systems

There is no specific research data available detailing the effects of this compound on the rheological behavior of polymer systems. While other calcium salts of fatty acids, like calcium stearate (B1226849), are known to function as lubricants and processing aids in polymers, affecting melt viscosity and flow properties, specific studies quantifying these effects for this compound have not been identified. google.combaerlocher.comchrostiki.com

Development of Advanced Lubricant Systems

Role as an Anti-Wear Additive in Metalworking Fluids

No specific studies or data were found that investigate the role of this compound as an anti-wear additive in metalworking fluids. The field of metalworking fluids utilizes various extreme pressure (EP) and anti-wear additives, which often include sulfur, phosphorus, and chlorine compounds, as well as other metallic salts like calcium sulfonates. cnlubricantadditive.comstle.orgsyensqo.com These additives function by forming a protective chemical layer on metal surfaces under high pressure and temperature. cnlubricantadditive.com However, the performance and mechanism of this compound in this specific application are not documented in available literature.

Studies on Friction Reduction Mechanisms

There is a lack of specific research on the friction reduction mechanisms of this compound. Generally, lubricant additives reduce friction through mechanisms such as forming a protective tribofilm, acting like molecular ball bearings, or adsorbing onto surfaces to reduce asperity contact. aade.orgresearchgate.netstle.org For metallic soaps, the polar head group often interacts with the metal surface while the nonpolar tail provides a lubricious layer. stle.org Without targeted research, the precise mechanism for this compound remains uncharacterized.

Potential in Functional Materials Design

Exploration as an Ionophore in Ion-Selective Membranes

No literature was found exploring the use of this compound as an ionophore in ion-selective membranes. Ionophores are specific ligands designed to selectively bind and transport certain ions across a membrane, a key component in chemical sensors. nih.govderangedphysiology.commdpi.com The development of such materials requires molecules with specific structural and electronic properties to achieve high selectivity for a target ion. nih.gov There is no indication that this compound has been investigated for these properties.

Contribution to Advanced Coating Formulations

Information regarding the contribution of this compound to advanced coating formulations is not available. While other calcium compounds, notably calcium carbonate, are widely used as fillers and opacifiers in paints and coatings to improve properties like sheen, opacity, and wear resistance, the specific role or benefits of incorporating this compound into coatings have not been documented. sigmaaldrich.comresearchgate.net

Degradation Pathways and Environmental Fate of Calcium Octadecyl Adipate

Thermal Degradation Mechanisms (e.g., Pyrolysis Studies)

Pyrolysis of calcium dicarboxylates, such as calcium adipate (B1204190), is known to proceed via ketonization, yielding a cyclic ketone and calcium carbonate. For the adipate portion of the molecule, this process would lead to the formation of cyclopentanone (B42830). Concurrently, the thermal decomposition of long-chain calcium carboxylates, like calcium stearate (B1226849) (a salt with an 18-carbon chain similar to the octadecyl group), generates ketones and hydrocarbons. atamanchemicals.comataman-chemicals.com Studies on various calcium carboxylate salts indicate that their thermal stability generally decreases as the length of the aliphatic chain increases, with decomposition ultimately yielding calcium carbonate as the final solid residue. researchgate.netipn.mx

Therefore, the pyrolysis of Calcium Octadecyl Adipate is expected to be a complex process yielding a mixture of products, including cyclopentanone from the adipate moiety, various long-chain ketones and hydrocarbons from the breakdown involving the octadecyl group, and a final solid residue of calcium carbonate.

Temperature and the surrounding atmosphere are critical factors that dictate the pathway of thermal degradation and the resulting products. Studies on calcium adipate, the structural core of the target molecule, provide insight into these influences. The pyrolysis of calcium adipate to produce cyclopentanone has been investigated at various temperatures, with research indicating that product yields are temperature-dependent.

The atmosphere also plays a significant role. Research comparing the pyrolysis of calcium adipate in an inert nitrogen atmosphere versus in air shows a marked difference in the yield of cyclopentanone. At 600°C, the yield of cyclopentanone is significantly lower in a nitrogen atmosphere compared to the yield in air, suggesting that the presence of oxygen influences the formation of active centers on the catalyst surface, thereby affecting the reaction pathway.

Interactive Table 6.1: Comparison of Cyclopentanone Yield from Calcium Adipate Pyrolysis at 600°C

| Atmosphere | System | Catalyst (1 wt.%) | Process Temperature (°C) | Cyclopentanone Yield (wt.%) |

| Air | Batch | K-16u | 600 | 51.61 |

| Nitrogen | Batch | K-16u | 600 | 32.27 |

Data sourced from a study on the pyrolysis of calcium adipate.

Kinetic modeling of thermal decomposition provides a quantitative understanding of the reaction rates and mechanisms. While no specific kinetic models for this compound decomposition were found, studies on other calcium carboxylate salts offer a relevant framework.

The thermal decomposition of mixed calcium carboxylate salts derived from biomass fermentation has been analyzed using thermogravimetric analysis (TGA) at different heating rates. iaea.org The activation energy (Ea), a key kinetic parameter representing the energy barrier for the reaction, was determined using various isoconversional methods. These studies show that the activation energy can vary significantly with the degree of conversion, indicating a complex, multi-step degradation process. iaea.org For mixed calcium carboxylate salts, average activation energies have been reported in the range of 176 to 233 kJ mol⁻¹. iaea.org The Sestak–Berggren model was found to provide the best fit for modeling the experimental data for these salts. iaea.org

Interactive Table 6.2: Average Activation Energies for Thermal Decomposition of Various Calcium Carboxylate Salts

| Salt Type | Average Activation Energy (kJ mol⁻¹) | Best Fit Model |

| Calcium Acetate | 556.75 | Sestak–Berggren |

| Mixed Calcium Carboxylate Salt 1 | 232.87 | Sestak–Berggren |

| Mixed Calcium Carboxylate Salt 2 | 176.55 | Sestak–Berggren |

Data sourced from kinetic studies on the thermal decomposition of calcium carboxylate salts. iaea.org

These models and parameters provide a basis for predicting the kinetic behavior of this compound during thermal degradation.

Hydrolytic Degradation Studies

Hydrolysis is a key degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond by reaction with water. The process can be catalyzed by acids or bases. libretexts.orgbham.ac.uk

The structure of this compound contains two types of linkages susceptible to pH-dependent hydrolysis: the ester linkage and the ionic carboxylate linkage.

Ester Linkage: The octadecyl ester linkage is susceptible to cleavage under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid catalyst, the hydrolysis of the ester is a reversible equilibrium reaction. libretexts.orgwikipedia.org To drive the reaction to completion, an excess of water is typically required. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., in the presence of sodium hydroxide), the hydrolysis is an irreversible reaction that goes to completion. wikipedia.org The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. wikipedia.org This is generally the more common and efficient method for hydrolyzing esters. libretexts.org

Calcium Carboxylate Linkage: This is an ionic bond between the calcium cation (Ca²⁺) and the carboxylate anions of the adipate molecule. This salt linkage is stable in neutral and alkaline solutions. However, in the presence of a strong acid, the carboxylate ions will be protonated, converting the salt into the free dicarboxylic acid (adipic acid) and the corresponding calcium salt of the strong acid. atamanchemicals.comataman-chemicals.com

Based on the principles of ester and salt hydrolysis, the complete hydrolytic cleavage of this compound is expected to yield specific products. The initial hydrolysis of the ester bond would result in the formation of:

Octadecanol

Calcium Adipate

If the hydrolysis is carried out under acidic conditions, the Calcium Adipate salt would be further converted into:

Adipic Acid

These compounds represent the primary molecular fragments resulting from the complete hydrolytic breakdown of the parent molecule.

Biodegradation Research in Environmental Matrices

Biodegradation involves the breakdown of organic compounds by microorganisms and is a primary mechanism for the environmental fate of many chemicals. While direct biodegradation studies on this compound are scarce, research on structurally similar adipate esters and long-chain alkyl compounds suggests it is likely susceptible to microbial degradation.

Adipate-based plasticizers, which are esters of adipic acid, have been shown to be biodegradable in soil environments. The proposed mechanism begins with the enzymatic hydrolysis of the ester bonds, which releases the alcohol and adipic acid. These smaller molecules can then serve as a carbon source for soil microorganisms, being further broken down into carbon dioxide and water.

Therefore, the likely biodegradation pathway for this compound in environmental matrices such as soil or sediment would involve an initial enzymatic hydrolysis of the ester linkage to release octadecanol and calcium adipate. Subsequently, microbial communities would metabolize these intermediates, breaking down the long-chain alcohol and the dicarboxylic acid salt.

Assessment of Microbial Degradation Potential

The microbial degradation of adipate esters is a critical factor in determining their environmental persistence. While specific studies on this compound are not extensively documented in publicly available literature, the biodegradation of other aliphatic adipate diesters has been investigated, offering insights into the likely metabolic pathways.

Generally, the biodegradation of adipate esters is initiated by the enzymatic hydrolysis of the ester bonds. This process is catalyzed by extracellular enzymes, such as lipases and esterases, secreted by various microorganisms. This initial cleavage results in the formation of adipic acid and the corresponding alcohol, in this case, octadecanol.

Research on various adipate plasticizers indicates that the rate of hydrolysis can be influenced by the length of the alcohol chain. researchgate.net While shorter chain adipates may be more readily hydrolyzed, longer chains can also be attacked by microorganisms. researchgate.net Once liberated, both adipic acid and octadecanol can be further metabolized by a wide range of soil and aquatic microorganisms.

Adipic acid is a relatively simple dicarboxylic acid and is known to be readily biodegradable. Microorganisms can utilize it as a carbon source, typically through the β-oxidation pathway, ultimately leading to its conversion to carbon dioxide and water under aerobic conditions. Similarly, octadecanol, a long-chain fatty alcohol, can be oxidized to octadecanoic acid (stearic acid), which then also enters the β-oxidation pathway for fatty acids.

Studies on the biodegradation of various adipate diesters in activated sludge have demonstrated their susceptibility to microbial attack. For instance, di-n-hexyl adipate, di(2-ethylhexyl) adipate, and di(heptyl, nonyl) adipate have shown rapid primary biodegradation, with 67% to over 99% removal within 24 hours in acclimated activated sludge systems. nih.gov Furthermore, ultimate biodegradation, measured by carbon dioxide evolution, exceeded 75% of the theoretical maximum for these diesters over a 35-day period, suggesting that they are unlikely to persist in microbially active environments. nih.gov

While direct data for this compound is scarce, the general principles of ester hydrolysis followed by the metabolism of the resulting acid and alcohol components provide a strong indication of its potential for microbial degradation. The presence of the calcium salt is not expected to inhibit this process significantly, as the adipate and octadecyl moieties would become available for microbial action upon dissolution or surface colonization by microorganisms.

Table 1: Biodegradation of Various Adipate Esters in Activated Sludge

| Adipate Ester | Feed Level (mg/liter) | Primary Biodegradation in 24h (%) | Ultimate Biodegradation (CO2 evolution in 35 days, % of theoretical) | Reference |

|---|---|---|---|---|

| Di-n-hexyl adipate | 3 and 13 | >99 | >75 | nih.gov |

| Di(2-ethylhexyl) adipate | 3 and 13 | >99 | >75 | nih.gov |

| Di(heptyl, nonyl) adipate | 3 and 13 | 67 | >75 | nih.gov |

Long-Term Stability in Environmental Systems

The long-term stability of this compound in environmental systems is intrinsically linked to its microbial degradation potential. In environments rich in microbial activity, such as fertile soils and wastewater treatment systems, the compound is expected to undergo relatively rapid degradation, limiting its persistence.

The structure of this compound, being a salt of a long-chain dicarboxylic acid, suggests that its solubility in water will be low. The precipitation of long-chain calcium carboxylates is influenced by the length of the alkyl chain, with longer chains leading to lower solubility. researchgate.netrsc.org This low water solubility will be a key factor in its environmental distribution and persistence. In aquatic environments, it is likely to partition to sediment and suspended organic matter rather than remaining dissolved in the water column.

In soil environments, the compound would be expected to bind to soil particles. Its degradation would then be dependent on the activity of soil microorganisms. The rate of degradation will be influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of a diverse and adapted microbial community.

The presence of the long octadecyl chain could potentially influence the rate of degradation compared to shorter-chain adipates. Generally, for some classes of organic compounds, very long alkyl chains can sometimes lead to slower degradation rates due to steric hindrance or reduced bioavailability. However, as seen with various adipate esters, the length of the hydrocarbon chain does not preclude biodegradation. researchgate.net

It is also important to consider that in anaerobic environments, such as deep sediments or waterlogged soils, the degradation of this compound would proceed at a much slower rate and would involve different microbial pathways compared to aerobic environments.

Table 2: Factors Influencing the Environmental Stability of this compound

| Factor | Influence on Stability | Mechanism |

|---|---|---|

| Microbial Activity | Decreases stability | Enzymatic hydrolysis of ester bonds and subsequent metabolism of adipic acid and octadecanol. |

| Water Solubility | Increases stability in certain compartments | Low solubility leads to partitioning to sediment and soil, potentially reducing bioavailability for microbial degradation. |

| Soil/Sediment Sorption | Increases stability | Binding to organic matter and mineral surfaces can limit access by microbial enzymes. |

| Oxygen Availability | Decreases stability in aerobic conditions | Aerobic degradation pathways are generally more efficient for this type of compound. Anaerobic degradation is significantly slower. |

| Temperature and pH | Affects degradation rate | Optimal temperature and pH ranges will enhance microbial activity and enzymatic efficiency, leading to faster degradation. |

Theoretical and Computational Investigations of Calcium Octadecyl Adipate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of molecules, providing insights into their conformational preferences and intermolecular interactions. For calcium octadecyl adipate (B1204190), MD simulations can elucidate how the long octadecyl chains and the adipate backbone arrange themselves in different environments and how they interact with surrounding molecules.

In a simulated environment, the molecule's trajectory is calculated by solving Newton's equations of motion for a system of atoms and molecules. The forces between the atoms are described by a force field, which is a set of empirical energy functions.

Conformational Analysis:

The flexibility of the octadecyl and adipate chains leads to a vast conformational space. MD simulations can explore this space to identify low-energy conformations. Key parameters that would be analyzed include:

Dihedral Angle Distributions: To understand the rotational preferences around the C-C bonds in the octadecyl chains and the adipate backbone.

Radius of Gyration (Rg): To quantify the compactness of the molecule over time.

End-to-End Distance: To measure the extension of the octadecyl chains.

Intermolecular Interactions:

MD simulations can also reveal how calcium octadecyl adipate molecules interact with each other and with other substances. The primary interactions would be:

Ionic Interactions: Between the calcium ion (Ca²⁺) and the carboxylate groups (-COO⁻) of the adipate. These are strong, long-range interactions that would dominate the association of the molecules.

Van der Waals Interactions: Primarily between the long, nonpolar octadecyl chains. These interactions would drive the aggregation and ordering of the aliphatic tails.

Simulations of similar systems, such as the interaction of poly(carboxylate) superplasticizers with calcium ions, have shown strong interactions between the calcium ions and the oxygen atoms of the carboxylate groups. mdpi.com The radial distribution function (RDF) is a key metric derived from MD simulations to quantify these interactions. For instance, a sharp peak in the Ca²⁺-O RDF at a short distance would indicate a strong, well-defined coordination. In studies of poly(carboxylate) ethers, the peak distance for Ca-O interaction was found to be around 4.7 Angstroms. mdpi.com

| Interaction Pair | Typical Peak Distance (Å) from Analogous Systems | Significance in this compound |

| Ca²⁺ - O(carboxylate) | 2.25 - 4.7 | Indicates strong ionic bonding and coordination. mdpi.comresearchgate.netutm.my |

| C(octadecyl) - C(octadecyl) | ~4.0 | Represents van der Waals packing of the aliphatic chains. |

| O(carboxylate) - H(water) | ~2.5 | Shows solvation of the polar head groups in aqueous environments. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides detailed information about electron distribution, molecular orbitals, and chemical reactivity. For this compound, DFT calculations can be employed to understand the nature of the bonding and the reactivity of different parts of the molecule.

DFT calculations solve the Kohn-Sham equations to find the ground-state electron density of a system. From the electron density, various properties can be derived.

Electronic Structure:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized on the carboxylate groups, while the LUMO might be associated with the calcium ion or distributed over the adipate backbone.

Electron Density Distribution and Charge Analysis: DFT can map the electron density, revealing the polar and nonpolar regions of the molecule. Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the ionicity of the Ca-O bonds. In similar calcium complexes, Ca-N bonds have been shown to have a larger ionic contribution compared to Zn-N bonds. nih.gov

Reactivity:

DFT can be used to calculate various descriptors of chemical reactivity. nih.gov

Local Descriptors (Fukui Functions): These indicate the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carboxylate oxygens are expected to be the primary sites for electrophilic attack.

| Property | Description | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high, localized on carboxylate groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relatively low, associated with the Ca²⁺ ion. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Moderate, indicating reasonable stability. |

| Partial Charge on Ca | Quantifies the ionic character of the Ca-O bond. | Highly positive, likely close to +2. |

| Partial Charge on O(carboxylate) | Quantifies the negative charge on the oxygen atoms. | Significantly negative. |

Modeling Adsorption Phenomena at Interfaces

The behavior of this compound at interfaces, such as a solid surface or a liquid-liquid interface, is critical for many of its applications. Computational modeling can simulate and predict how this molecule adsorbs and organizes at such interfaces.

Methodology:

Both MD and DFT can be used to study adsorption. MD is suitable for simulating the dynamic process of adsorption and the structure of the adsorbed layer, while DFT can provide accurate binding energies and electronic details of the interaction between the molecule and the surface.

Adsorption on a Calcite (CaCO₃) Surface (as an example):

Given the presence of calcium, it is relevant to consider its adsorption on a calcium-based mineral like calcite.

Binding Energy: DFT calculations can determine the energy released when a this compound molecule adsorbs onto the calcite surface. This helps in understanding the strength of the adsorption. Studies on the adsorption of carboxylates on calcite have shown that the interaction is primarily driven by the electrostatic attraction between the calcium ions on the surface and the carboxylate anions. researchgate.net

Adsorption Conformation: MD simulations can show how the molecule orients itself on the surface. It is expected that the polar head (calcium adipate part) would bind to the polar calcite surface, while the nonpolar octadecyl tails would extend away from it.

Self-Assembled Monolayers (SAMs): At higher concentrations, MD simulations can model the formation of self-assembled monolayers on the surface. The packing and ordering of the octadecyl chains in the SAM would be of particular interest. The optimal adsorption density of stearates on a carbonate surface has been found to be around 20.20 Ų/molecule. researchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify the molecule.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These correspond to the peaks in an IR spectrum. The calculated spectrum can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the C=O bonds in the carboxylate groups and the various C-H stretching and bending modes of the octadecyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also predict the NMR chemical shifts for the ¹H and ¹³C nuclei in the molecule. This is a powerful tool for structure elucidation. The chemical shifts are sensitive to the local electronic environment of each nucleus. Simulating NMR spectra can be computationally intensive but is feasible for molecules of this size. nih.govarxiv.org

| Spectroscopic Technique | Predicted Key Features for this compound |

| IR Spectroscopy | Strong peaks for carboxylate C=O stretching (~1550-1650 cm⁻¹). Multiple peaks for C-H stretching in the octadecyl chains (~2850-2960 cm⁻¹). |

| ¹³C NMR Spectroscopy | Resonances for carbonyl carbons in the carboxylate groups (~170-185 ppm). A series of resonances for the methylene (B1212753) carbons in the octadecyl chains (~10-40 ppm). |

| ¹H NMR Spectroscopy | Resonances for protons on the carbons adjacent to the carboxylate groups. A large, complex signal for the methylene protons of the octadecyl chains. |

Simulation of Material Performance and Composite Behavior

If this compound is used as an additive in a polymer composite, computational simulations can help predict its effect on the material's properties.

Methodology:

Multiscale modeling approaches are often used for simulating composites. mdpi.comtum.de

Atomistic Simulations (MD): To understand the interface between the this compound and the polymer matrix. This can provide insights into adhesion and interfacial strength.

Micromechanics Models and Finite Element Analysis (FEA): These continuum-level models use the properties of the individual components (polymer, additive) and the interface to predict the macroscopic mechanical properties of the composite, such as its elastic modulus, tensile strength, and toughness. mtu.edu

Predicted Effects on Composite Performance:

The inclusion of this compound in a polymer matrix could have several effects that can be simulated:

Plasticization: The flexible octadecyl chains might act as a plasticizer, increasing the flexibility and lowering the glass transition temperature of the polymer. MD simulations can be used to study the mobility of the polymer chains in the presence of the additive.

Emerging Research Directions and Patent Landscape Analysis of Calcium Octadecyl Adipate

Novel Synthetic Approaches and Sustainable Production Methods

The sustainability of a chemical compound is intrinsically linked to its production lifecycle, from raw material sourcing to final synthesis. For calcium octadecyl adipate (B1204190), this involves the sustainable production of its precursors: adipic acid and octadecanol (octadecyl alcohol).

Sustainable Adipic Acid Production: Traditionally, adipic acid is produced via the oxidation of a cyclohexanol-cyclohexanone mixture with nitric acid, a process notorious for its significant emission of nitrous oxide (N₂O), a potent greenhouse gas. rsc.orgresearchgate.net Research is now intensely focused on greener alternatives. One of the most promising avenues is the use of bio-based methods, which utilize renewable feedstocks like glucose or lignocellulosic materials. upbiochemicals.comnih.gov In these bioprocesses, engineered microorganisms, such as E. coli, convert sugars into adipic acid through fermentation. researchgate.net This approach drastically reduces the carbon footprint compared to petroleum-based methods. upbiochemicals.com

Another key area of innovation is the development of advanced catalytic processes that avoid the use of nitric acid. researchgate.netupbiochemicals.com For instance, direct oxidation of cyclohexene (B86901) with hydrogen peroxide or molecular oxygen presents a cleaner pathway. researchgate.net These green chemistry approaches not only mitigate harmful byproducts but also aim to reduce energy consumption and waste. upbiochemicals.com

Sustainable Octadecanol Production: Octadecanol, a long-chain fatty alcohol, can be sourced from renewable vegetable oils. rsc.org Research in this area focuses on efficient catalytic hydrogenation or hydrogenolysis of fatty acids and their esters derived from plant-based triglycerides. Enzymatic synthesis is also being explored as a highly effective and environmentally friendly method for producing fatty acid derivatives, which can be further converted to alcohols. rsc.org

The final synthesis of calcium octadecyl adipate from these sustainably sourced precursors would typically involve a neutralization reaction between the monooctadecyl ester of adipic acid and a calcium base like calcium hydroxide (B78521) or calcium carbonate. Green synthetic methods would favor the use of eco-friendly solvents, catalysts, and energy-efficient processes such as mechanochemical-assisted synthesis or reactions in water. rsc.orgmdpi.commdpi.com

| Method | Feedstock | Key Process | Primary Environmental Benefit | Reference |

|---|---|---|---|---|

| Traditional | Petroleum (Cyclohexane) | Nitric Acid Oxidation | N/A (High N₂O emissions) | rsc.orgresearchgate.net |

| Bio-fermentation | Glucose, Lignocellulose | Microbial Conversion | Reduces reliance on fossil fuels; lower CO₂ emissions. | upbiochemicals.comnih.gov |

| Green Catalysis | Cyclohexene | Oxidation with H₂O₂ or O₂ | Eliminates N₂O emissions. | researchgate.net |

Advanced Functionalization Strategies

While direct research on the functionalization of this compound is limited, strategies can be extrapolated from research on analogous molecules like poly(glycerol adipate) (PGA). researchgate.net The structure of this compound, featuring a long alkyl chain and a carboxylate group, offers several sites for modification to tailor its properties for specific applications.

Potential functionalization strategies could include:

Esterification/Amidation: The unreacted carboxylic acid group of the adipate monoester could be further modified through esterification or amidation to introduce new functional moieties. This could alter the compound's polarity, solubility, and reactivity.

Polymer Grafting: The octadecyl chain could serve as an anchor for grafting polymer chains, creating co-polymers with unique amphiphilic or mechanical properties. Research on acyl-modified PGA has shown that altering the length of fatty acid chains (from C4 to C18) can modulate the polymer's characteristics. researchgate.net

Introduction of Active Groups: Functional groups with specific properties (e.g., UV-absorbing, flame-retardant, or antimicrobial) could be attached to the molecule to create a multifunctional additive for advanced materials.

These modifications aim to enhance properties such as thermal stability, compatibility with polymer matrices, and dispersibility, thereby expanding the compound's utility beyond its conventional roles.

Integration into Smart Materials and Nanomaterials

The integration of functional molecules into smart materials and nanomaterials is a burgeoning field of research. The amphiphilic nature of molecules like this compound, possessing both a long hydrophobic alkyl chain and a hydrophilic carboxylate head, makes them interesting candidates for self-assembly and nanotechnology applications.

Nanoparticle Formulation: Research on related amphiphilic polyesters, such as PGA, has demonstrated their ability to self-assemble into nanoparticles in aqueous solutions. uniroma1.it These nanoparticles can serve as carriers for active molecules. By analogy, this compound could potentially be used as a stabilizer or a component in the formulation of nano-emulsions or as a coating for inorganic nanoparticles to improve their dispersion in organic matrices. researchgate.netnih.gov

Smart Polymers: Long-chain carboxylates can be incorporated into polymer systems to impart stimuli-responsive properties. For example, the ionic nature of the calcium carboxylate bond could be exploited in materials that respond to changes in pH or ionic strength.

Fillers for Composites: Calcium salts are often used as fillers or additives in polymer composites. nih.gov The long octadecyl chain of this compound could improve the interfacial compatibility between the inorganic calcium salt component and a nonpolar polymer matrix, leading to enhanced mechanical properties.

Academic Review of Patent Literature for Related Chemical Entities

The patent landscape provides critical insights into the commercial applications and intellectual property trends for chemical compounds. While patents specifically naming "this compound" are scarce, a broader analysis of long-chain carboxylates and adipate derivatives reveals significant and established applications, primarily in the field of material science.

The overwhelming majority of patents for this class of compounds relate to their use as heat stabilizers for halogen-containing polymers , particularly polyvinyl chloride (PVC). google.comgoogle.com Metal carboxylates, often referred to as metallic soaps, function by neutralizing the hydrochloric acid (HCl) that is released when PVC is exposed to heat during processing, thereby preventing polymer degradation. google.com

Calcium, zinc, barium, and strontium salts of long-chain carboxylic acids (like stearates) and dicarboxylic acids (like adipates) are frequently cited. google.comgoogle.com These are often used in synergistic mixtures, such as calcium/zinc systems, to provide a balance of initial color stability and long-term heat resistance. google.com Patents describe various formulations where these compounds are combined with co-stabilizers, antioxidants, and lubricants to create comprehensive stabilizer packages for applications like PVC pipes, profiles, and flooring. googleapis.comjustia.com

Several key trends are evident in the recent intellectual property landscape for these chemical additives:

Shift to Heavy-Metal-Free Formulations: There is a strong and clear trend away from traditional stabilizers based on lead and cadmium due to environmental and health concerns. google.com This has driven innovation and patent activity in the development of "calcium-zinc" and other heavy-metal-free systems.

Development of "Overbased" Carboxylates: Patents describe processes for preparing "overbased" metal carboxylates, which contain a higher-than-stoichiometric amount of the metal. google.com These materials provide enhanced acid-scavenging capacity and are particularly effective as stabilizers.

Multifunctional Additives: There is growing interest in developing single additives that provide multiple functions, such as heat stability, lubrication, and improved processing. The structure of long-chain adipate derivatives is well-suited for this, combining the stabilizing function of the metal salt with the lubricating properties of the long alkyl chain.

Application in Bio-based Polymers: As the use of biodegradable and bio-based polymers like polylactic acid (PLA) and poly(butylene adipate-co-terephthalate) (PBAT) increases, there is a corresponding need for compatible additives. mdpi.com Future patent activity may focus on the use of long-chain carboxylates to modify the properties of these sustainable polymers.

| Trend | Description | Primary Application | Example Chemical Systems | Reference |

|---|---|---|---|---|

| Heavy-Metal-Free Stabilizers | Replacement of lead and cadmium compounds with more environmentally benign alternatives. | PVC Stabilization | Calcium/Zinc carboxylate mixtures | google.comgoogle.com |

| Overbased Technology | Incorporation of excess metal (e.g., as carbonate) for higher acid-scavenging ability. | PVC Stabilization | Overbased Calcium/Barium carboxylates | google.com |

| Multifunctionality | Combining heat stabilization with other functions like internal/external lubrication. | Polymer Processing | Metal salts of long-chain fatty acids | nih.gov |

| Bio-Polymer Additives | Use as plasticizers, compatibilizers, or property modifiers in biodegradable polymers. | Bioplastics | Adipate esters, Polymeric plasticizers | mdpi.comsemanticscholar.org |

Future Perspectives in Green Chemistry and Circular Economy Applications

The future development and application of specialty chemicals like this compound will be heavily influenced by the principles of green chemistry and the circular economy. mdpi.com The goal is to design chemical products and processes that minimize the use and generation of hazardous substances and to create systems where resources are kept in use for as long as possible. researchgate.net

For this compound, this translates to several future opportunities:

Fully Bio-based Sourcing: The ultimate goal is a production process that relies entirely on renewable, non-food-competing biomass for both the adipic acid and octadecanol portions of the molecule. nih.gov

Circular Economy Models: In a circular model, chemical manufacturers might shift from simply selling a product to providing a service, such as "stabilization" or "lubrication". pwc.com This could involve recovering and recycling the additive from end-of-life products. The chemical industry is increasingly adopting circular strategies to minimize waste and reuse materials, treating byproducts from one process as raw materials for another. dkshdiscover.comkochmodular.comhbm4eu.eu This approach reduces environmental impact and can create new value chains. pwc.com

By embracing these principles, the chemical industry can move towards a more sustainable and resilient manufacturing ecosystem, where specialty chemicals contribute to both high performance and environmental stewardship. dkshdiscover.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products